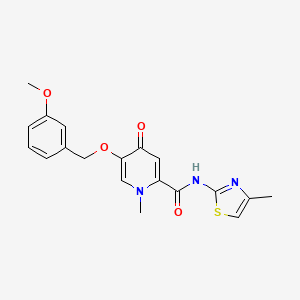

5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-12-11-27-19(20-12)21-18(24)15-8-16(23)17(9-22(15)2)26-10-13-5-4-6-14(7-13)25-3/h4-9,11H,10H2,1-3H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJZSMUGHICDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

The compound has the following chemical characteristics:

- Molecular Formula : C19H19N3O4S

- Molecular Weight : 385.44 g/mol

- Purity : Typically 95% .

The biological activity of this compound is largely attributed to its structural features, which include:

- A dihydropyridine core that is known for various pharmacological effects.

- The presence of a thiazole moiety, which has been associated with enhanced antimicrobial properties.

The mechanism of action may involve the inhibition of specific enzymes or pathways critical for microbial survival, as well as interactions with cellular receptors that influence cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Bactericidal Effects : Studies have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 0.25 - 0.5 mg/mL |

| Pseudomonas aeruginosa | 0.3 - 0.8 mg/mL |

Cytotoxicity

The cytotoxicity profile of this compound has been evaluated using various cell lines. The results indicate:

- Non-cytotoxic Effects : In studies involving L929 normal cell lines, the compound demonstrated minimal cytotoxicity at concentrations up to 100 µM .

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Test | 100 | 92 |

| Test | 200 | 88 |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures displayed enhanced antimicrobial activity compared to traditional antibiotics like ciprofloxacin .

- Cytotoxicity Studies : Another research highlighted that while some derivatives exhibited cytotoxic effects on cancer cell lines (e.g., A549 lung cancer cells), others increased cell viability, indicating a potential dual role in promoting normal cell survival while targeting cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-((3-methoxybenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide exhibits potent antimicrobial activity against various pathogens. The mechanism of action may involve the inhibition of specific enzymes critical for microbial survival or interactions with cellular receptors that modulate cell signaling pathways.

A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. Its structural features contribute to its ability to interact with cellular targets involved in cancer progression.

In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit tumor growth in animal models has been documented, indicating its promise as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A research group conducted a study to evaluate the antimicrobial activity of the compound against various bacterial strains. The results showed significant inhibition zones, indicating strong antibacterial properties. The study concluded that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of the compound on human breast cancer cells. The researchers reported that treatment with the compound resulted in reduced cell viability and increased apoptosis markers. The findings suggest that this compound could be further developed into an effective therapeutic agent for breast cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the provided evidence:

Key Findings from Structural and Functional Comparisons:

Thiazole Position Matters : The target compound’s 4-methylthiazol-2-yl group (vs. 4-methylthiazol-5-yl in Example 51) alters binding specificity. Thiazol-2-yl derivatives often exhibit stronger interactions with ATP-binding pockets in kinases .

Metabolic Stability : The absence of a thioether group (present in AZ331/AZ257) in the target compound may reduce susceptibility to glutathione-mediated detoxification, extending its half-life .

Therapeutic Overlaps and Divergence : While AZ analogs focus on calcium channels or DNA targets, the target compound’s DHP-thiazole hybrid structure aligns more closely with kinase inhibitors (e.g., JAK or MAPK pathways) .

Notes and Limitations

Evidence Gaps : Direct pharmacological data for the target compound are absent in the provided materials. Comparisons rely on structural analogs and inferred mechanisms.

Patent vs. Pharmacological Data : The European Patent Application (2024) emphasizes synthetic routes, whereas pharmacology reports focus on in vitro activity, limiting direct cross-comparisons .

Need for Empirical Validation : Hypotheses about bioavailability, metabolic pathways, and target engagement require experimental confirmation (e.g., enzyme assays, ADME studies).

Q & A

Q. High-Throughput Screening (HTS) :

- Test derivatives against a panel of 100+ kinases to identify selectivity trends .

- Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (KD, kon/koff) .

Advanced: What computational methods are effective in predicting off-target interactions?

Answer:

- Pharmacophore Modeling : Align compound features with known off-targets (e.g., cytochrome P450 enzymes) .

- Machine Learning : Train models on ChEMBL bioactivity data to predict toxicity profiles.

- Molecular Dynamics (MD) : Simulate binding to lipid bilayers to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.